Cas no 91687-71-7 (2-(3-bromophenoxy)-2-methylPropanoic acid)

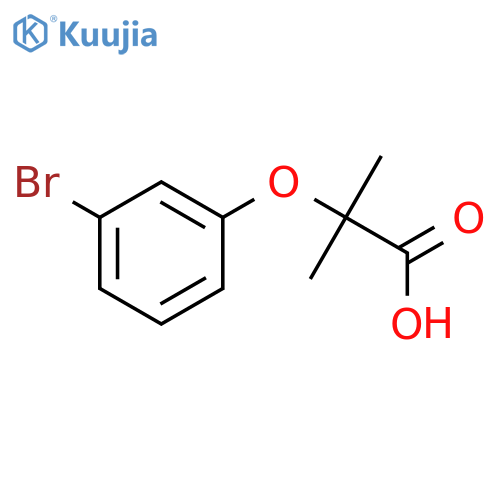

91687-71-7 structure

商品名:2-(3-bromophenoxy)-2-methylPropanoic acid

CAS番号:91687-71-7

MF:C10H11BrO3

メガワット:259.096542596817

MDL:MFCD09713174

CID:2112046

PubChem ID:20993488

2-(3-bromophenoxy)-2-methylPropanoic acid 化学的及び物理的性質

名前と識別子

-

- 2-(3-bromophenoxy)-2-methylPropanoic acid

- DTXSID801270806

- EN300-8530806

- DA-28488

- SCHEMBL3841972

- 91687-71-7

- Z803506418

-

- MDL: MFCD09713174

- インチ: InChI=1S/C10H11BrO3/c1-10(2,9(12)13)14-8-5-3-4-7(11)6-8/h3-6H,1-2H3,(H,12,13)

- InChIKey: PGOZZHTZOZAWGK-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 257.98916Da

- どういたいしつりょう: 257.98916Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 215

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.6

- トポロジー分子極性表面積: 46.5Ų

2-(3-bromophenoxy)-2-methylPropanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-8530806-2.5g |

2-(3-bromophenoxy)-2-methylpropanoic acid |

91687-71-7 | 95.0% | 2.5g |

$1174.0 | 2025-03-21 | |

| Enamine | EN300-8530806-5.0g |

2-(3-bromophenoxy)-2-methylpropanoic acid |

91687-71-7 | 95.0% | 5.0g |

$1737.0 | 2025-03-21 | |

| 1PlusChem | 1P00H5GV-100mg |

2-(3-bromophenoxy)-2-methylpropanoic acid |

91687-71-7 | 95% | 100mg |

$286.00 | 2024-04-20 | |

| 1PlusChem | 1P00H5GV-500mg |

2-(3-bromophenoxy)-2-methylpropanoic acid |

91687-71-7 | 95% | 500mg |

$641.00 | 2024-04-20 | |

| Aaron | AR00H5P7-100mg |

2-(3-bromophenoxy)-2-methylpropanoic acid |

91687-71-7 | 95% | 100mg |

$284.00 | 2025-02-14 | |

| Aaron | AR00H5P7-10g |

2-(3-bromophenoxy)-2-methylpropanoic acid |

91687-71-7 | 95% | 10g |

$3569.00 | 2024-07-18 | |

| 1PlusChem | 1P00H5GV-250mg |

2-(3-bromophenoxy)-2-methylpropanoic acid |

91687-71-7 | 95% | 250mg |

$386.00 | 2024-04-20 | |

| 1PlusChem | 1P00H5GV-1g |

2-(3-bromophenoxy)-2-methylpropanoic acid |

91687-71-7 | 95% | 1g |

$804.00 | 2024-04-20 | |

| Enamine | EN300-8530806-0.05g |

2-(3-bromophenoxy)-2-methylpropanoic acid |

91687-71-7 | 95.0% | 0.05g |

$128.0 | 2025-03-21 | |

| Enamine | EN300-8530806-0.5g |

2-(3-bromophenoxy)-2-methylpropanoic acid |

91687-71-7 | 95.0% | 0.5g |

$468.0 | 2025-03-21 |

2-(3-bromophenoxy)-2-methylPropanoic acid 関連文献

-

Kathleen Servaty,Cécile Moucheron,Andrée Kirsch-De Mesmaeker Dalton Trans., 2011,40, 11704-11711

-

Dipendu Mandal,Pranab Deb,Bijan Mondal,Arunabha Thakur,Joseph Ponniah S,Sundargopal Ghosh RSC Adv., 2013,3, 18614-18625

-

Jie Wu,Jia-Hui Li,Yang-Xin Yu Phys. Chem. Chem. Phys., 2020,22, 7633-7642

-

Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331

91687-71-7 (2-(3-bromophenoxy)-2-methylPropanoic acid) 関連製品

- 624-75-9(Iodoacetonitrile)

- 1428374-36-0(N-4-(trifluoromethoxy)phenyl-5H,6H,7H-pyrazolo3,2-b1,3oxazine-2-carboxamide)

- 1838637-18-5(Ethyl 2-(5-chloro-3-fluoropyridin-2-yl)-2,2-difluoroacetate)

- 2138114-42-6(2-(piperidin-1-yl)benzaldehyde hydrochloride)

- 461673-84-7((2Z,5Z)-5-(2,5-dimethoxyphenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one)

- 1807164-89-1(4-Cyano-2-(difluoromethyl)-3-nitro-6-(trifluoromethyl)pyridine)

- 110502-51-7(4,4-dimethylhexane-1-thiol)

- 1805117-60-5(2-Methoxy-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylic acid)

- 2137843-12-8(Cyclohexanesulfonamide, N,3,4-trimethyl-)

- 2138063-83-7(2-(3-methoxy-1,2-thiazol-4-yl)-2-methylpropanoic acid)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量